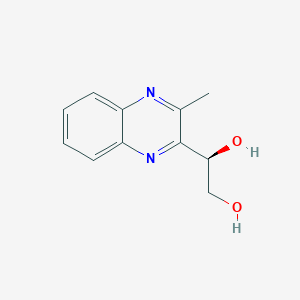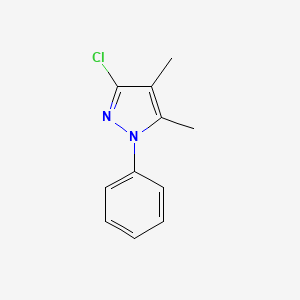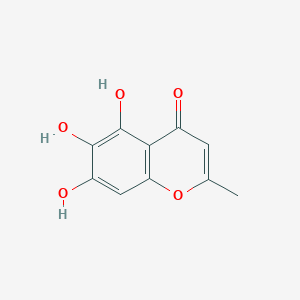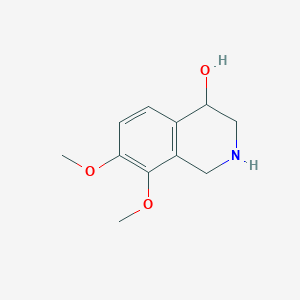
Propyl indolizine-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl indolizine-7-carboxylate is a chemical compound belonging to the indolizine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl indolizine-7-carboxylate typically involves the use of 2-alkylpyridines as starting materials. One common method is the Scholtz or Chichibabin reaction, which involves the cyclization of 2-alkylpyridines under specific conditions . Additionally, modern approaches may utilize transition metal-catalyzed reactions or oxidative coupling to achieve the desired indolizine structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Propyl indolizine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized indolizine derivatives .
Scientific Research Applications
Propyl indolizine-7-carboxylate has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and functional materials.
Biology: Its derivatives have shown potential as antiviral, anti-inflammatory, and anticancer agents.
Medicine: It is being investigated for its potential therapeutic applications in treating various diseases.
Industry: It can be used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of propyl indolizine-7-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its derivatives may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to propyl indolizine-7-carboxylate include other indolizine derivatives such as:
Indole-3-acetic acid: A plant hormone with diverse biological activities.
Indole-2-carboxylate derivatives: Known for their antiviral and anticancer properties.
Indolizidine alkaloids: Naturally occurring compounds with significant pharmacological potential.
Uniqueness
This compound stands out due to its unique structural features and the versatility of its derivatives. Its ability to undergo various chemical reactions and form a wide range of functionalized products makes it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C12H13NO2 |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
propyl indolizine-7-carboxylate |
InChI |
InChI=1S/C12H13NO2/c1-2-8-15-12(14)10-5-7-13-6-3-4-11(13)9-10/h3-7,9H,2,8H2,1H3 |
InChI Key |
URYFKNNWBAIMPO-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=CC2=CC=CN2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B11895390.png)



![1,4,9-Trioxaspiro[5.5]undecane-5-carboxylic acid](/img/structure/B11895412.png)






![5,6-Dichloro-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11895455.png)

